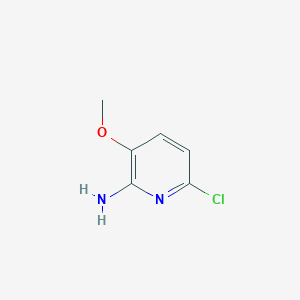

6-Chloro-3-methoxypyridin-2-amine

Description

Properties

CAS No. |

175965-93-2 |

|---|---|

Molecular Formula |

C6H7ClN2O |

Molecular Weight |

158.58 g/mol |

IUPAC Name |

6-chloro-3-methoxypyridin-2-amine |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) |

InChI Key |

UKLWRDIWGIRYAA-UHFFFAOYSA-N |

SMILES |

COC1=C(N=C(C=C1)Cl)N |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)N |

Synonyms |

2-Pyridinamine, 6-chloro-3-methoxy- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights from Comparative Analysis:

Positional Isomerism: 2-Chloro-6-methoxypyridin-3-amine shares the same molecular formula as the target compound but differs in substituent positions. The chlorine at position 2 (vs. 6) and methoxy at 6 (vs.

Halogen vs. Methoxy Substitution :

- 6-Chloro-5-iodopyridin-2-amine replaces the methoxy group with iodine. The larger iodine atom increases steric hindrance and polarizability, which could enhance its utility in Suzuki-Miyaura cross-coupling reactions .

Simplified Derivatives :

- 6-Chloropyridin-3-amine lacks the methoxy group, reducing steric complexity. This compound is widely used in synthesizing bioactive molecules, such as cimetidine analogs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Chloro-3-methoxypyridin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-amino-6-chloropyridine with methoxy-containing reagents in absolute ethanol for 8–10 hours under controlled pH yields the product . Temperature optimization (e.g., 70–80°C) minimizes side reactions like dechlorination. Purification via column chromatography (ethyl acetate/petroleum ether, 1:5) improves purity .

- Key considerations : Monitor reaction progress using TLC or HPLC to detect intermediates. Adjust stoichiometry of methoxylation agents to avoid over-substitution .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 173) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/Cl⋯Cl contacts) to validate structural stability .

Q. What biological activities are associated with this compound, and how are they assessed?

- Assays : Screen for antimicrobial or anticancer activity using:

- MTT assays (cell viability).

- Enzyme inhibition studies (e.g., kinase targets) with IC₅₀ calculations .

Advanced Research Questions

Q. How do substituent positions (chloro, methoxy) on the pyridine ring affect structure-activity relationships (SAR)?

- SAR insights :

- Chloro at C6 : Increases electrophilicity, enhancing interactions with nucleophilic enzyme residues. Compare with 5-chloro analogs to assess positional effects .

- Methoxy at C3 : Electron-donating effects modulate ring electron density, altering binding affinity. Replace with trifluoromethoxy (e.g., 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine) to study steric/electronic trade-offs .

- Experimental design : Synthesize analogs (e.g., 6-Bromo-3-methoxy variants) and correlate logP/solubility data with bioactivity .

Q. What strategies resolve low crystallinity in this compound during X-ray analysis?

- Crystallization challenges : The compound may form amorphous solids due to flexible methoxy groups.

- Solutions :

- Use slow evaporation with dichloromethane/hexane mixtures to promote crystal growth .

- Introduce co-crystallizing agents (e.g., fumaric acid) to stabilize hydrogen-bonded networks .

- Validation : Compare experimental unit cell parameters with DFT-optimized structures to confirm accuracy .

Q. How can contradictory bioactivity data between in vitro and cellular assays be reconciled?

- Case example : High enzyme inhibition (in vitro) but low cellular efficacy may arise from poor membrane permeability.

- Troubleshooting :

- Measure logD (octanol-water partition) to assess lipophilicity. Modify substituents (e.g., methyl groups) to improve permeability .

- Use prodrug strategies (e.g., acetyl-protected amines) to enhance cellular uptake .

- Data validation : Cross-validate with LC-MS intracellular concentration measurements .

Comparative and Mechanistic Questions

Q. How does this compound compare to halogenated pyridine analogs in target selectivity?

- Selectivity profiling :

- Compare with 6-Bromo-3-methoxy and 6-Iodo-3-methoxy analogs using kinase panels. Chloro derivatives often show higher selectivity for tyrosine kinases due to optimal halogen bonding .

- Use molecular docking (e.g., AutoDock Vina) to predict binding poses in ATP-binding pockets .

- Experimental data : IC₅₀ values for related compounds are tabulated in SAR studies .

Q. What intermolecular interactions dominate the solid-state stability of this compound?

- Key interactions :

- N–H⋯N hydrogen bonds : Form centrosymmetric dimers, stabilizing crystal lattices .

- Cl⋯Cl contacts : Short contacts (~3.3 Å) contribute to dense packing but may induce strain in polymorphs .

- Analytical tools : Hirshfeld surface analysis quantifies interaction contributions (e.g., %Cl⋯Cl vs. H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.